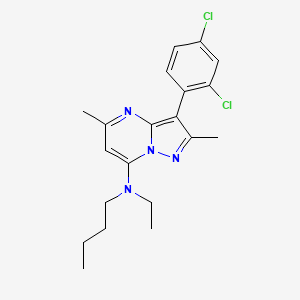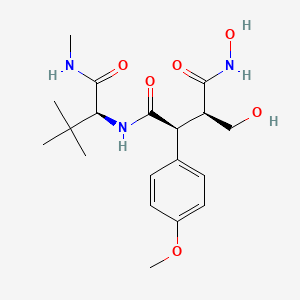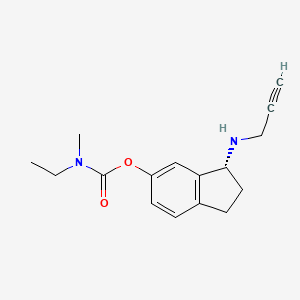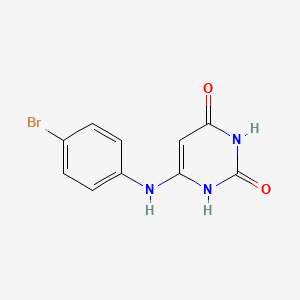
2-Benzylisoquinoline-1,3,4-trione
Descripción general
Descripción
2-Benzylisoquinoline-1,3,4-trione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by a trione structure, which includes three carbonyl groups attached to the isoquinoline ring
Aplicaciones Científicas De Investigación
2-Benzylisoquinoline-1,3,4-trione has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzylisoquinoline-1,3,4-trione involves its interaction with various molecular targets and pathways. For instance, benzylisoquinoline alkaloids, a related class of compounds, have been shown to inhibit the catalytic activity of topoisomerase I (Topo I), leading to the induction of double-stranded DNA breaks (DSBs) and cytotoxicity in cancer cells . This suggests that this compound may exert similar effects through its interaction with DNA replication and repair pathways.
Direcciones Futuras
The future directions in the study of 2-Benzylisoquinoline-1,3,4-trione could involve exploring its reactivity with other compounds and investigating its potential applications in various fields, given its interesting chemical structure and the pharmacological properties of benzylisoquinoline alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylisoquinoline-1,3,4-trione can be achieved through a metal-free air oxidation process. This method involves the use of a trifunctional aromatic ketone, such as methyl-2-(2-bromoacetyl)benzoate, which reacts with primary amines in a cascade process. The reaction typically occurs at room temperature in dry acetonitrile (CH₃CN) and results in the formation of the desired isoquinoline-1,3,4-trione structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metal-free air oxidation approach provides a scalable and environmentally friendly route for its synthesis. This method’s high atom and step economy make it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the trione structure into dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
Berberine: A benzylisoquinoline alkaloid with antimicrobial and anticancer properties.
Coptisine: Another benzylisoquinoline alkaloid known for its biological activities.
Noscapine: An anticancer drug derived from benzylisoquinoline alkaloids.
Uniqueness
2-Benzylisoquinoline-1,3,4-trione is unique due to its trione structure, which provides distinct chemical reactivity and potential for functionalization. This sets it apart from other benzylisoquinoline alkaloids, which may have different core structures and functional groups.
Propiedades
IUPAC Name |
2-benzylisoquinoline-1,3,4-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWFXGWJMDFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463477 | |
| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21640-35-7 | |
| Record name | 2-(Phenylmethyl)-1,3,4(2H)-isoquinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylisoquinoline-1,3,4(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)






![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)




